molecular formula C14H9BrN2O2S B11344078 N-(3-bromophenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

N-(3-bromophenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11344078
M. Wt: 349.20 g/mol
InChI Key: OLCCWYYEDUNONE-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a bromophenyl group, a thiophene ring, and an oxazole moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromophenyl Group: This step often involves a bromination reaction using bromine or a brominating agent.

    Attachment of the Thiophene Ring: This can be done through a coupling reaction, such as a Suzuki or Stille coupling, using palladium catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-bromophenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductive polymers.

Mechanism of Action

The mechanism by which N-(3-bromophenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the bromophenyl and thiophene groups in N-(3-bromophenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide makes it unique, providing a combination of electronic and steric properties that can be exploited in various chemical reactions and applications.

Properties

Molecular Formula

C14H9BrN2O2S

Molecular Weight

349.20 g/mol

IUPAC Name

N-(3-bromophenyl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C14H9BrN2O2S/c15-9-3-1-4-10(7-9)16-14(18)11-8-12(19-17-11)13-5-2-6-20-13/h1-8H,(H,16,18)

InChI Key

OLCCWYYEDUNONE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)C2=NOC(=C2)C3=CC=CS3

Origin of Product

United States

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